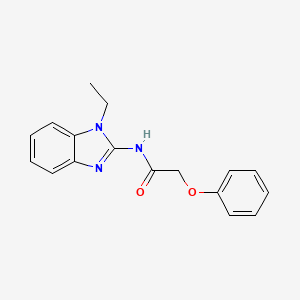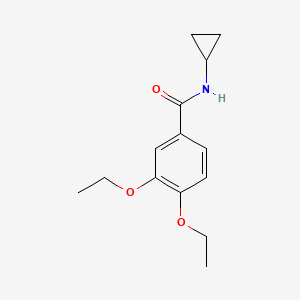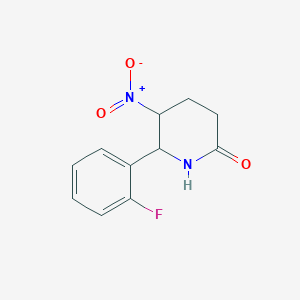![molecular formula C20H32N2O B5356034 (2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one](/img/structure/B5356034.png)
(2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexanone core with tert-butyl and dimethylamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexanone core: This can be achieved through a series of aldol condensations and cyclizations.
Introduction of tert-butyl and dimethylamino groups: These groups are introduced through nucleophilic substitution reactions, often using tert-butyl chloride and dimethylamine as reagents.
Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Tert-butyl chloride, dimethylamine
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, (2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable for understanding biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can lead to the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substituents.
tert-Butyl carbamate: A compound with a tert-butyl group and carbamate functionality.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E.
Uniqueness
(2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one is unique due to its combination of tert-butyl and dimethylamino groups on a cyclohexanone core. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-20(2,3)18-14-16(10-8-12-21(4)5)19(23)17(15-18)11-9-13-22(6)7/h8-13,18H,14-15H2,1-7H3/b12-8+,13-9+,16-10+,17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARQHGPYVQFKHZ-ULVYIGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=CC=CN(C)C)C(=O)C(=CC=CN(C)C)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1C/C(=C\C=C\N(C)C)/C(=O)/C(=C/C=C/N(C)C)/C1)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5355978.png)

![3-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5355986.png)
![6-ethyl-7-methyl-3-[(phenylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5355989.png)
![N-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B5355997.png)
![7-[(1-phenyl-3-pyridin-4-yl-1H-pyrazol-4-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5356001.png)

![N-(2,3-dihydro-1H-inden-2-yl)-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5356026.png)
![methyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5356028.png)
![3-(4-butoxy-3-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5356037.png)



